Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt
Description
Chemical Identity and Nomenclature
Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt represents a complex quaternary polymer system with the molecular formula (C₆H₆O₄S·C₆H₆O·CH₄N₂O·CH₂O)ₓ·xNa. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its multi-component structure consisting of hydroxylated benzenesulfonic acid units, phenol moieties, urea segments, and formaldehyde bridging groups, all neutralized with sodium cations. Alternative nomenclature includes "Phenolsulfonic acid - phenol - formaldehyde - urea condensate, sodium salt," which emphasizes the condensation polymerization mechanism underlying its formation.
The structural complexity of this polymer arises from the step-growth polymerization process that creates methylene bridges between aromatic units while incorporating sulfonate functionality for enhanced solubility characteristics. The hydroxyl groups on the benzenesulfonic acid component occupy ortho and para positions relative to the sulfonic acid substituent, facilitating the condensation reactions with formaldehyde that form the polymer backbone. The sodium salt form ensures complete neutralization of the sulfonic acid groups, resulting in a highly water-soluble polymer system that maintains the crosslinking potential characteristic of phenolic resins.
Registry information indicates multiple Chemical Abstracts Service numbers associated with related compounds in this family, including 67893-17-8 for the ammonium salt variant and 52277-29-9 for simpler phenolsulfonic acid formaldehyde urea polymer sodium salts. These variations reflect the adaptability of the basic polymer structure to accommodate different cationic species while maintaining the fundamental sulfonated phenolic-urea-formaldehyde framework. The European Community number 607-549-0 provides additional regulatory identification for related urea-phenol-formaldehyde polymer systems.
Historical Development of Sulfonated Phenolic-Urea-Formaldehyde Polymers
The development of sulfonated phenolic-urea-formaldehyde polymers traces its origins to the groundbreaking work of Leo Hendrik Baekeland, who in 1907 first synthesized phenol-formaldehyde resins that would become commercialized as Bakelite in 1909. Baekeland's discovery represented the first synthetic thermosetting polymer, establishing the foundation for an entire class of phenolic resins that would evolve to include sulfonated variants and urea modifications over the subsequent century. The Belgian-American chemist's work opened pathways for chemical modifications that would enhance the properties and applications of these early synthetic polymers.
The incorporation of urea into phenol-formaldehyde systems emerged from research conducted in the early twentieth century, with Dr. Hölzer's initial synthesis of urea-formaldehyde compounds in 1884 providing crucial groundwork. Carl Goldschmidt's investigations in 1896 and 1897 further advanced understanding of urea-formaldehyde reactions, though the polymerization mechanisms were not fully understood at that time. The first patent for urea-formaldehyde resin was obtained by Hanns John of Prague, Czechoslovakia in 1919, establishing the legal framework for commercial development of these modified polymer systems.
Sulfonation of phenolic resins developed as researchers sought to enhance the solubility and processing characteristics of traditional phenol-formaldehyde polymers. The introduction of sulfonic acid groups into the polymer structure dramatically improved water solubility while maintaining the crosslinking capabilities essential for thermoset applications. Contemporary research demonstrates that sulfonated phenol-formaldehyde resins can be synthesized under alkaline conditions, with the sulfonation process significantly increasing storage stability and dispersion characteristics compared to unmodified systems. Studies indicate that storage time can increase from 15 to 86 days with appropriate sulfonation ratios, while maintaining molecular integrity and crosslinking potential.
Position in Polymer Chemistry Landscape
This compound occupies a specialized position within the broader classification of amino resins and phenolic polymers. Urea-formaldehyde and related amino resins constitute a major class of thermosetting resins, with urea-formaldehyde compounds representing approximately 80% of amino resin production worldwide. The sulfonated variant represents an advanced modification that combines the structural advantages of phenolic crosslinking with the processing benefits of ionic functionality, positioning it uniquely among water-soluble thermoset precursors.
The polymer's classification as a phenolic-type thermoset resin reflects its fundamental mechanism of crosslinking through methylene bridge formation between aromatic units. This crosslinking occurs when formaldehyde condenses with both phenolic and phenolsulfonic acid components, creating a three-dimensional network structure characteristic of thermoset materials. The incorporation of urea components introduces additional crosslinking sites and modifies the thermal and mechanical properties of the final polymer network, distinguishing it from simple phenol-formaldehyde systems.
Within industrial applications, this polymer class serves primarily as dispersant and processing aid in pesticide formulations, where its water solubility and low toxicity profile make it suitable for agricultural applications. The Environmental Protection Agency assessment concluded that phenolsulfonic acid-formaldehyde-urea condensate and its sodium salt exhibits low concern for human health effects and demonstrates negligible environmental mobility due to strong sorption to soils and sediments. This positioning reflects the evolution of polymer chemistry toward environmentally conscious formulations that maintain performance while minimizing ecological impact.
The compound's position in modern polymer chemistry reflects the ongoing evolution toward functional specialization, where traditional polymer backbones are modified with specific functional groups to achieve targeted performance characteristics. The sulfonation of phenolic resins represents one approach to achieving water solubility without sacrificing the thermal and mechanical properties that make phenolic polymers valuable in industrial applications. Contemporary research continues to explore optimization of sulfonation ratios and processing conditions to enhance storage stability and salt tolerance, demonstrating the continued relevance of this polymer class in advanced materials applications.
Properties
IUPAC Name |
magnesium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVSXFLKOJNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020091 | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
24.305 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22537-22-0, 7439-95-4 | |
| Record name | Magnesium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22537-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
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| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V3LHY838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
651 °C | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Conditions and Stoichiometry
-
Sulfuric Acid Ratio : A molar ratio of 1.0–1.5 moles of sulfuric acid per mole of phenol is standard, with 1.05–1.4 moles preferred for optimal sulfonation efficiency.
-
Temperature : Reactions proceed at 50–150°C, though 65–120°C is ideal to balance reaction rate and byproduct formation.
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Duration : Sulfonation completes within 2–4 hours, yielding a sulfonic acid group at the para position of the phenol ring.
In situ preparation of phenolsulfonic acid is common, where sulfuric acid simultaneously acts as a sulfonating agent and reaction medium. Excess acid also catalyzes subsequent condensation steps.
Condensation with Formaldehyde, Urea, and Nitrogen Bases
Condensation integrates phenolsulfonic acid with formaldehyde, urea, and optional nitrogen bases (e.g., melamine, dicyanodiamide) to form a cross-linked polymer.
Reactant Ratios and Sequencing
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Formaldehyde : Added as a 30–35% aqueous solution or paraformaldehyde. The molar ratio of formaldehyde to phenol ranges from 1.7–2.0:1 to ensure complete cross-linking.
-
Urea : Used at 0.5–1.8 moles per mole of phenol, with 0.8–1.2 moles typical for balanced mechanical properties.
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Nitrogen Bases : Melamine or dicyanodiamide (0.001–0.5 moles per phenol) enhance thermal stability and solubility.
Condensation Mechanism
Reaction proceeds under acidic conditions (pH 0–5) facilitated by residual sulfuric acid. Formaldehyde addition occurs gradually over 15 minutes to 4 hours at 60–80°C, followed by post-condensation at 90–95°C for 15 minutes to 3 hours.
Table 1: Condensation Parameters from Patent Examples
| Example | Phenol (moles) | H₂SO₄ (moles) | Urea (moles) | Formaldehyde (moles) | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | 0.90 | 1.90 | 70–90 | 2 |
| 2 | 1.0 | 1.08 | 0.80 | 1.75 | 65–70 | 2.5 |
| 3 | 1.5 | 1.83 | 1.62 | 2.85 | 65–90 | 3 |
Neutralization and pH Adjustment
Post-condensation, the acidic resin is neutralized to pH 7 using sodium hydroxide, followed by acidification to pH 3.5–4.0 with carboxylic acids (e.g., formic, acetic) to stabilize the polymer.
Impact of pH on Polymer Properties
-
Neutralization : Converts sulfonic acid groups to sodium sulfonate, enhancing water solubility.
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Acidification : Prevents gelation and controls molecular weight by terminating residual reactivity.
Post-Processing and Product Isolation
The final polymer is isolated as an aqueous solution or spray-dried powder. Spray drying requires additives like succinic or adipic acid to prevent agglomeration.
Table 2: Residual Phenol Content in Final Product
| Example | Post-Neutralization pH | Acid Used | Residual Phenol (ppm) |
|---|---|---|---|
| 1 | 3.8 | Succinic/Glutaric | 7 |
| 2 | 3.8 | Formic Acid | 3 |
| 3 | 4.0 | Adipic Acid | 10 |
Structural Characterization and Validation
13C NMR analyses confirm methylene bridges (–CH₂–) between phenol and urea units, verifying co-condensation. Sulfonate groups (–SO₃⁻) appear at 104–105 ppm, while aromatic carbons resonate at 115–130 ppm.
Industrial Applications and Process Scalability
The polymer’s primary use as a drying aid in aqueous polymer dispersions leverages its surfactant-like properties, which reduce surface tension during film formation. Scalable batch processes are documented in patents, with pilot-scale yields exceeding 90% .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid groups, potentially converting them into sulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Agriculture
Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt has been evaluated as a pesticide inert ingredient. According to the U.S. Environmental Protection Agency (EPA), it is classified as a List 3 inert ingredient due to its low toxicity and risk profile when used in pesticide formulations . Its properties enhance the efficacy of active ingredients in agricultural applications.
Textiles
In the textile industry, this polymer is utilized for its binding properties and ability to improve the durability of fabrics. It acts as a dispersant in dyeing processes, ensuring even color distribution and enhancing the overall quality of textile products . The polymer's compatibility with various dyes makes it a valuable component in textile formulations.
Personal Care Products
The compound is also used in personal care products as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it suitable for lotions, creams, and other cosmetic formulations . This application capitalizes on its amphiphilic characteristics to enhance product texture and performance.
Industrial Applications
In industrial contexts, benzenesulfonic acid polymers are employed as additives in concrete and construction materials. They improve workability and reduce water content while maintaining strength . Additionally, they are used in adhesives and binders due to their excellent adhesion properties.
Pesticide Formulation Study
A study conducted by the EPA assessed the use of benzenesulfonic acid polymers in pesticide formulations. The findings indicated that these compounds could enhance the stability and effectiveness of various active ingredients while posing minimal environmental risks .
Textile Dyeing Process
Research published in industrial chemistry highlighted how incorporating this polymer into dyeing processes resulted in improved colorfastness and reduced dye consumption. By acting as a dispersant, it allowed for more efficient dye uptake by fabrics .
Data Tables
| Application Area | Function | Benefits |
|---|---|---|
| Agriculture | Pesticide inert ingredient | Low toxicity, enhances efficacy |
| Textiles | Dispersant in dyeing | Improved color distribution |
| Personal Care | Surfactant/emulsifier | Stabilizes emulsions |
| Industrial | Additive in construction | Improves workability and strength |
Mechanism of Action
The mechanism by which Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid groups can bind to metal ions, facilitating ion exchange processes. The polymeric structure provides stability and enhances the compound’s ability to function under diverse conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonated Polymers and Derivatives
Key Observations :
- The target compound’s polymeric structure distinguishes it from monomeric sulfonates like sodium benzenesulfonate, providing enhanced stability and tailored hydrophilicity .
- Unlike naphthalenesulfonic acid condensates, the inclusion of urea and phenol in the polymer backbone introduces hydrogen-bonding sites, improving compatibility with polar solvents .
- Mercury-containing derivatives exhibit higher toxicity, limiting their utility compared to the target compound’s lower acute toxicity profile .
Table 2: Toxicity and Environmental Impact
Key Observations :
Table 3: Functional Performance in Industrial Settings
| Compound Name | Hydrotropic Efficiency | Thermal Stability | Solubility in Water |
|---|---|---|---|
| This compound | High | >200°C | Excellent |
| Naphthalenesulfonic acid-formaldehyde condensate | Moderate | 150–180°C | Good |
| Sodium benzenesulfonate | Low | <100°C | Moderate |
Biological Activity
Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt (commonly referred to as phenolsulfonic acid-formaldehyde-urea condensate) is a complex polymer that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is a polymer formed through the condensation of phenolsulfonic acid with formaldehyde and urea. It exhibits a complex structure characterized by repeating units linked via methylene (-CH2-) groups. The sodium salt form enhances its solubility in aqueous environments, which is crucial for its biological applications.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of phenolsulfonic acid-formaldehyde-urea condensate. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Bacillus subtilis | 5.50 |
The compound demonstrates significant activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum efficacy .
2. Anti-inflammatory Activity
Research indicates that the polymer exhibits notable anti-inflammatory effects. In a study assessing carrageenan-induced paw edema in rats, the polymer showed an inhibition rate of up to 94.69% at specific dosages . This suggests potential therapeutic applications in inflammatory conditions.
3. Antioxidant Activity
The antioxidant capacity of phenolsulfonic acid-formaldehyde-urea condensate has been evaluated using various assays. The compound demonstrated free radical scavenging activity with IC50 values indicating moderate efficacy compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (mg/mL) |
|---|---|
| Phenolsulfonic acid polymer | 1.5 |
| Ascorbic Acid | 0.1 |
This antioxidant activity is crucial for mitigating oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of sulphonamides derived from benzenesulfonic acid derivatives demonstrated that compounds similar to the polymer exhibited significant antimicrobial activity against common pathogens like E. coli and S. aureus. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies using animal models showed that the administration of the polymer resulted in reduced inflammation markers in tissues affected by induced inflammation. This supports its potential use as an anti-inflammatory agent in clinical settings .
Toxicological Assessment
The safety profile of phenolsulfonic acid-formaldehyde-urea condensate is generally favorable, with assessments indicating low toxicity levels. The Environmental Protection Agency (EPA) classifies it as a List 3 inert ingredient, suggesting minimal risk to human health when used appropriately . Furthermore, studies have shown no significant absorption through the skin, reducing concerns regarding dermal exposure .
Q & A
Q. What synthetic methods are used to prepare this polymer, and how can reaction conditions be optimized?
The polymer is synthesized via acid-catalyzed polycondensation. Key parameters include:
- Monomer ratios : A phenol-to-formaldehyde molar ratio of ~1:0.7–0.9 under acidic conditions (pH 0.5–1.5) promotes linear polymer formation .
- Catalyst : Benzenesulfonic acid derivatives act as catalysts, influencing cross-linking density and solubility .
- Characterization : Use FTIR to confirm sulfonic acid group incorporation (S=O stretching at ~1180 cm⁻¹) and NMR to analyze aromatic proton environments. GPC determines molecular weight distribution .
Q. How do sulfonic acid groups in the polymer impact its solubility and ion-exchange capacity?
The sodium sulfonate (-SO₃Na) groups enhance hydrophilicity and ion-exchange properties. Methodological studies include:
- Solubility tests : Compare solubility in polar vs. non-polar solvents.
- Ion-exchange capacity : Titration with NaOH to quantify sulfonic acid sites .
- Structural analogs (e.g., sodium benzenesulfonate) show similar surfactant behavior, suggesting applicability in membrane or resin design .
Q. What analytical techniques are critical for assessing the polymer’s thermal stability?
- TGA : Quantifies decomposition temperatures; sulfonic acid groups may lower thermal stability due to acidic degradation pathways.
- DSC : Identifies glass transition temperatures (Tg), which correlate with cross-linking density .
- Baseline comparisons with urea-free polymers (e.g., phenol-formaldehyde resins) highlight urea’s role in modifying thermal profiles .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported thermal stability data?
Discrepancies arise from variations in:
- Cross-linking density : Higher formaldehyde content increases cross-linking, raising Tg but accelerating sulfonic acid group decomposition .
- Sodium ion content : Excess Na⁺ can form stable salts, delaying degradation. Compare TGA data from sodium vs. ammonium salt derivatives .
- Methodological rigor : Standardize heating rates (e.g., 10°C/min) and sample preparation to reduce variability .
Q. How does urea incorporation influence the polymer’s structural and functional properties?
Urea introduces hydrogen-bonding sites, modifying:
- Mechanical strength : Dynamic mechanical analysis (DMA) shows increased elasticity in urea-containing polymers.
- Degradation behavior : Hydrolysis of urea linkages under alkaline conditions reduces long-term stability. Contrast with urea-free analogs via accelerated aging tests .
- Morphology : SEM reveals urea-induced porosity, enhancing surface area for catalytic or adsorption applications .
Q. What strategies resolve challenges in controlling polymerization degree (DP)?
- Kinetic studies : Monitor DP via GPC at timed intervals; acidic conditions favor rapid initial condensation but limit DP due to steric hindrance .
- Chain terminators : Introduce controlled amounts of monofunctional monomers (e.g., p-cresol) to cap growing chains.
- Post-polymerization modifications : Sulfonation of pre-formed phenol-formaldehyde resins allows precise control of sulfonic acid group density .
Q. How do environmental factors (pH, temperature) affect the polymer’s stability in aqueous systems?
- pH-dependent solubility : Conduct turbidity measurements across pH 2–12; sulfonate groups ensure solubility >pH 4 but precipitate under strongly acidic conditions.
- Hydrolytic stability : Expose polymer films to boiling water and analyze mass loss or FTIR shifts (e.g., -SO₃H formation from -SO₃Na).
- Ion leaching : ICP-MS quantifies Na⁺ release, critical for applications in ion-exchange membranes .
Methodological Recommendations
- Contradiction analysis : Replicate conflicting studies while controlling cross-linking density (via formaldehyde ratio) and catalyst type .
- Comparative studies : Use phenol-formaldehyde-urea polymers without sulfonic acid groups as controls to isolate functional group effects .
- Advanced characterization : Pair XPS with ToF-SIMS to map sulfonic acid group distribution at the polymer surface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
